5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one
Description
Chemical Structure: The compound features a pyrrolone core substituted with a 4-(4-fluorophenyl)thiazol-2-yl group at position 4, a 4-methoxyphenyl group at position 1, and an amino group at position 5. Its molecular formula is C₂₀H₁₆FN₃O₂S, with a molecular weight of 381.400 g/mol . The methoxy group enhances electron-donating properties, while the fluorine atom on the aryl ring modulates electronic and steric characteristics.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(4-methoxyphenyl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-26-15-8-6-14(7-9-15)24-10-17(25)18(19(24)22)20-23-16(11-27-20)12-2-4-13(21)5-3-12/h2-9,11,22,25H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDDFBXAZHAOKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Coupling with Methoxyphenyl Group: The resulting thiazole intermediate is then coupled with 4-methoxybenzaldehyde using a suitable catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.
Cyclization: The final step involves cyclization of the intermediate to form the pyrrolone ring, which can be achieved using a strong acid like hydrochloric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : Crystallographic data () reveal that fluorophenyl-thiazole derivatives adopt planar conformations, with perpendicular orientations of substituents influencing packing efficiency .
- Synthetic Accessibility : High-yield syntheses (>80%) are achievable for thiazole analogs via cyclocondensation, as demonstrated in .
Biological Activity
5-Amino-4-(4-(4-fluorophenyl)thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one, with the chemical formula and a molecular weight of 381.42 g/mol, is a compound of interest due to its potential biological activities, particularly in oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thiazole moiety : Known for its role in various biological activities.
- Fluorophenyl group : Enhances lipophilicity and may affect binding interactions.
- Methoxyphenyl group : Potentially contributes to biological activity through electronic effects.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Protein Kinases : The compound has been studied for its inhibitory effects on various protein kinases, which play crucial roles in cell signaling pathways related to cancer progression.
- Antiproliferative Effects : In vitro studies have shown that it exhibits significant antiproliferative activity against various cancer cell lines, including prostate (PC3), lung (NCI-H2), breast (MDA-MB 231), and colorectal (HCT116) cancers.
Antiproliferative Assays
In a series of studies, the compound was tested against several tumor cell lines. The results are summarized in Table 1:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| PC3 (Prostate) | 1.48 | Doxorubicin |
| HCT116 (Colorectal) | 6.0 | Doxorubicin |
| MDA-MB 231 (Breast) | 5.0 | Doxorubicin |
| NCI-H2 (Lung) | 3.5 | Doxorubicin |
Case Studies
- Study on CDK9 Inhibition : Research indicated that the compound inhibits CDK9-mediated transcription, leading to reduced expression of the anti-apoptotic protein Mcl-1. This suggests potential applications in therapies targeting apoptosis-resistant tumors .
- Thiazole Derivatives : A comparative study involving thiazole derivatives revealed that modifications to the thiazole ring significantly influence cytotoxicity against cancer cell lines. The presence of electron-donating groups was found to enhance activity, highlighting structure-activity relationships (SAR) relevant to the compound's design .
Pharmacological Implications
The compound's ability to inhibit key signaling pathways associated with cancer progression positions it as a promising candidate for drug development. Its unique structure allows for targeted modifications that could enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
